molecular formula C22H19ClN4O3 B283939 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283939
M. Wt: 422.9 g/mol
InChI Key: LRDRLZXJUYPGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent antitumor activity and its ability to exhibit a wide range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include further studies to fully understand its mechanism of action, as well as studies to optimize its pharmacological properties for use in the development of novel drugs. Additionally, this compound may have potential applications in the treatment of other diseases, such as fungal and bacterial infections, and further studies in these areas are warranted.

Synthesis Methods

The synthesis of 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenol in the presence of a base to form 2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl) methyl ether. This intermediate is then reacted with 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a catalyst to form the final product.

Scientific Research Applications

6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit antifungal, antibacterial, and anti-inflammatory activity.

properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

6-amino-4-[2-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H19ClN4O3/c1-12-19-20(16(10-24)21(25)30-22(19)27-26-12)15-8-7-14(28-2)9-18(15)29-11-13-5-3-4-6-17(13)23/h3-9,20H,11,25H2,1-2H3,(H,26,27)

InChI Key

LRDRLZXJUYPGRS-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)OC)OCC4=CC=CC=C4Cl

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)OC)OCC4=CC=CC=C4Cl

Origin of Product

United States

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